molecular formula C12H10ClN3O B1463426 8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one CAS No. 1255779-21-5

8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

Cat. No. B1463426
CAS RN: 1255779-21-5
M. Wt: 247.68 g/mol
InChI Key: KKUYROCIDGLTLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one contains a total of 29 bonds, including 19 non-H bonds, 12 multiple bonds, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 seven-membered ring, 1 ten-membered ring, 1 eleven-membered ring, 1 secondary amide (aromatic), 1 secondary amine (aromatic), and 1 Pyridine .

Scientific Research Applications

Synthesis and Chemical Properties

  • [1,4]Diazepino[2,3-h]quinolone carboxylic acid, a derivative related to 8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one, has been prepared using PPA-catalyzed thermal lactamization. These compounds demonstrate interesting antibacterial activity, particularly against Gram-positive strains. However, no anticancer activity was observed against solid breast cancer cell line MCF-7 cells or a human breast adenocarcinoma cell line (Al-Hiari, Abu-Dahab, & El-Abadelah, 2008).

  • The synthesis of 1,2‐diazepino[3,4‐b]‐quinoxalines, closely related to the compound of interest, has been achieved through a 1,3-dipolar cycloaddition reaction. These compounds exhibit specific tautomeric structures in solution (Kim et al., 1990).

Antimicrobial and Cytogenetic Studies

  • Diazepino quinoline derivatives, synthesized via Vilsmeier conditions applied to 4-hydroxyquinaldines, have been explored for their antibacterial and antifungal properties. These studies also included cytogenetic analysis (Nandha Kumar et al., 2003).

  • Another study synthesized novel 1,2-diazepino[3,4-b]quinoxalines, similar in structure to the compound , using a 1,3-dipolar cycloaddition reaction. These compounds were further converted into tetrahydro derivatives (Kim et al., 1990).

Algicidal Activity

  • Synthesis of novel 3-(2-thienyl)-1,2-diazepino[3,4-b]quinoxalines has been reported, demonstrating good algicidal activities against certain algae strains (Kim et al., 2000).

Synthesis of Analogues and Structural Studies

  • The synthesis of 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, closely related analogues, has been achieved. These compounds were synthesized by oxidative-hydrolytic ring transformation (Kurasawa et al., 2005).

properties

IUPAC Name

8-chloro-1,2,3,4-tetrahydro-[1,4]diazepino[6,5-c]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-9-3-1-2-7-10-8(6-16-11(7)9)12(17)15-5-4-14-10/h1-3,6,14H,4-5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUYROCIDGLTLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CN=C3C(=C2N1)C=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
Reactant of Route 2
Reactant of Route 2
8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
Reactant of Route 3
8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
Reactant of Route 4
8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
Reactant of Route 5
Reactant of Route 5
8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one
Reactant of Route 6
8-chloro-1H,2H,3H,4H,5H-[1,4]diazepino[6,5-c]quinolin-5-one

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